
Dichloroacetyl chloride
Overview
Description
Dichloroacetyl chloride (DCAC; CAS 79-36-7) is an organochlorine compound with the molecular formula Cl₂CHCOCl and a molar mass of 147.39 g/mol . It is a colorless, fuming liquid with a sharp, penetrating odor, characterized by high reactivity due to its acyl chloride functional group. Key physical properties include a boiling point of 108–110°C, a density of 1.5315 g/cm³ at 20°C, and a refractive index of 1.4591 . DCAC is highly reactive with water and alcohols, undergoing hydrolysis to form dichloroacetic acid and hydrochloric acid .
Scientific Research Applications
Chemical Synthesis
Dichloroacetyl chloride is primarily used as a reagent in organic synthesis. It serves as an acylating agent, facilitating the formation of various derivatives. The following are notable applications:
- Formation of Acyl Chlorides : DCAC can react with alcohols and amines to form acyl chlorides, which are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Synthesis of Graft Copolymers : DCAC has been utilized in the preparation of polyfunctional macroinitiators for atom transfer radical polymerization (ATRP), allowing for the grafting of styrene and other monomers onto cellulose derivatives .
Pharmaceutical Applications
The pharmaceutical industry significantly benefits from the properties of this compound:
- Anti-Tumor Drug Development : Research has demonstrated that DCAC is instrumental in synthesizing novel anti-tumor agents. For instance, derivatives of 25-hydroxyprotopanaxadiol were synthesized using DCAC, showing promising cytotoxic activity against various cancer cell lines. Notably, compounds derived from DCAC exhibited IC50 values as low as 1.2 μM against HCT-116 cells, indicating strong potential for therapeutic applications .
- Prodrug Formulations : DCAC is also employed in creating prodrugs that enhance the pharmacokinetics of existing drugs. For example, it has been used to link drugs like Metaxalone with polyethylene glycols (PEGs), improving drug release profiles and therapeutic efficacy .
Environmental Science
This compound plays a role in environmental studies, particularly regarding its degradation products and their impacts:
- Microbial Degradation Studies : Research has examined the microbial diversity in soils contaminated with this compound, assessing its degradation pathways and ecological impacts. These studies are crucial for developing bioremediation strategies .
Toxicology and Safety Considerations
While this compound has valuable applications, it is essential to recognize its toxicity:
- Toxicological Risks : DCAC is highly toxic and can cause severe irritation to the eyes and respiratory system upon exposure. Safety protocols must be strictly followed when handling this compound to mitigate health risks .
Case Study 1: Synthesis of Anti-Tumor Agents
In a study focused on developing anti-cancer drugs, researchers synthesized 12 derivatives from 25-hydroxyprotopanaxadiol using this compound. The compounds were evaluated for cytotoxicity against human tumor cell lines, revealing that several derivatives had significantly higher activity than standard treatments.
Case Study 2: Environmental Impact Assessment
A detailed assessment was conducted on soils contaminated with this compound to evaluate microbial responses. Findings indicated that specific microbial communities adapted to degrade DCAC effectively, highlighting potential bioremediation applications.
Mechanism of Action
The mechanism of action of dichloroacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form acylated products. In biological systems, it can modify proteins and other biomolecules, potentially leading to changes in their function. For example, its derivative, dichloroacetic acid, inhibits pyruvate dehydrogenase kinase, thereby affecting cellular metabolism and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- Boiling Points : Increase with chlorine substitution (CAC < DCAC < TCAC).
- Density : Correlates with chlorine content (TCAC > DCAC > CAC).
- Reactivity : CAC and DCAC hydrolyze faster than TCAC due to reduced steric hindrance .
Acute Toxicity (AEGL Values):
Compound | AEGL-1 (10 min) | AEGL-2 (30 min) | AEGL-3 (60 min) |
---|---|---|---|
CAC | 0.51 ppm | 1.6 ppm | 5.1 ppm |
DCAC | Adopted CAC values due to structural similarity |
Mechanistic Insights :
- DCAC and CAC induce respiratory tract irritation and necrosis at high concentrations, with lethality linked to pulmonary edema .
Research Findings :
Biological Activity
Dichloroacetyl chloride (DCAC), with the chemical formula CHCl₂COCl, is an acyl chloride derivative of dichloroacetic acid. This compound is notable for its biological activity, particularly its toxicological properties and its role in various chemical syntheses. This article provides a comprehensive overview of the biological activity of DCAC, including its effects on human health, its applications in medicinal chemistry, and relevant case studies.
This compound is a colorless liquid that is primarily used as a reactive intermediate in organic synthesis. It can be synthesized through several methods, including the oxidation of 1,1,2-trichloroethane and the hydrolysis of pentachloroethane. Notably, it decomposes in water to form dichloroacetic acid and hydrogen chloride, both of which are highly corrosive .
Toxicological Profile
Acute Toxicity:
DCAC is recognized for its acute toxicity. Exposure can lead to severe health effects due to its corrosive nature. A notable case study reported an occupational poisoning incident where exposure to chloroacetyl chloride (a related compound) resulted in neurological damage and heart failure, ultimately leading to one fatality among three workers . Symptoms observed included vomiting, irritability, coma, and multiple organ failure.
Chronic Effects:
Chronic exposure to DCAC can result in respiratory issues and potential long-term damage to organs. Studies have indicated that DCAC may induce apoptosis in liver cells and compromise phagocytic functions of Kupffer cells (KCs), which are essential for immune response .
Biological Activity in Medicinal Chemistry
DCAC serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives that exhibit protective effects against herbicide-induced injury in maize . These derivatives have shown promise due to their diverse biological activities, including antibacterial and anti-inflammatory properties.
Case Study: Occupational Poisoning
In February 2023, an incident involving a leak of chloroacetyl chloride highlighted the dangers associated with these compounds. Workers exposed to the chemical experienced severe health complications due to skin contact and inhalation of corrosive vapors. The incident underscored the importance of proper safety measures when handling such reactive chemicals .
Research Findings
A study investigating the photolysis of this compound revealed that under UV light conditions, it produces several byproducts including chloroform (CHCl₃) and carbon monoxide (CO). This reaction was analyzed using infrared spectroscopy within cryogenic matrices . The findings suggest that DCAC's behavior under specific conditions can lead to the formation of hazardous compounds.
Summary Table: Biological Effects of this compound
Q & A
Q. Basic: What safety protocols should be followed when handling DCAC spills in laboratory settings?
DCAC is highly corrosive and reactive. Immediate steps include evacuation of unprotected personnel, elimination of ignition sources, and containment using dry agents like lime or soda ash. Avoid water due to rapid hydrolysis, which releases toxic gases. Post-cleanup ventilation is critical. Training under OSHA 1910.120(q) is mandatory for personnel involved in spill management .
Q. Basic: How can researchers quantify trace impurities like DCAC in chloroacetyl chloride samples?
A pre-column derivatization UPLC-MS/MS method is effective. Derivatize DCAC with a suitable reagent (e.g., hydroxylamine), then analyze using a C18 column and tandem mass spectrometry. The method achieves a detection limit of 2 ng/mL for DCAC, with linearity (R² ≥ 0.9986) between 5–500 ng/mL. Validation includes testing accuracy (92.5–108.7%) and precision (0.9–3.8% RSD) .
Q. Basic: What are the established toxicity thresholds for acute DCAC exposure?
Acute Exposure Guideline Levels (AEGLs) provide critical thresholds:
Q. Advanced: How are animal-derived toxicity data extrapolated to human exposure limits?
A tiered approach is used:
Key Study Selection : Prioritize rodent LC₅₀ data (e.g., 1000 ppm CAC over 4 hours caused 50% mortality in rats ).
Temporal Scaling : Apply n=3 for <1 hour and n=1 for >1 hour exposures to adjust concentration-time relationships .
Uncertainty Factors : Apply UF=10 (3 for interspecies variability, 3 for intraspecies differences). This accounts for respiratory lesion severity and steep dose-response curves in animals .
Q. Advanced: What experimental conditions influence DCAC’s hydrolysis stability?
DCAC hydrolyzes rapidly in water (t₁/₂ = 0.0023 seconds at 25°C). In acetone-water mixtures (89.1:10.9 at -20°C), stability increases (t₁/₂ = 0.2 seconds). Solvent polarity and temperature are critical: anhydrous conditions (e.g., ether) and low temperatures (−20°C) minimize decomposition during synthesis .
Q. Advanced: How can byproduct formation (e.g., dichloroacetic acid) be minimized in DCAC-mediated reactions?
DCAC reacts with acetic acid to form dichloroacetic acid (DCA) via chloroacetyl chloride intermediates. Mitigation strategies include:
- Catalyst Optimization : Use acetyl chloride to suppress DCA formation via competitive chlorination.
- Reaction Quenching : Rapid neutralization of DCAC post-reaction reduces hydrolysis and DCA yield .
Q. Advanced: What methodologies optimize DCAC’s reactivity in synthesizing agrochemical intermediates?
DCAC’s acylation efficiency is leveraged in synthesizing insecticides (e.g., tetrachlorovinphos) and herbicides (e.g., flurochloridon). Key steps:
- Temperature Control : Maintain 0–5°C during nucleophilic substitution to prevent thermal decomposition.
- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.
- Stoichiometry : Excess DCAC (1.2–1.5 equivalents) ensures complete substrate conversion .
Q. Advanced: What mechanisms underlie DCAC’s hepatotoxicity and autoimmune effects?
In murine models, DCAC metabolizes from trichloroethylene (TCE) and induces liver toxicity via oxidative stress markers (e.g., elevated ALT/AST). Transcriptomic analysis reveals upregulation of Cyp2e1 and immune-related genes (e.g., Il-6, Tnf-α). Autoantibodies (anti-nuclear, anti-ssDNA) correlate with DCAC-specific IgG, suggesting haptenization of cellular proteins .
Q. Basic: What storage conditions preserve DCAC’s stability?
Store DCAC in sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas (N₂/Ar). Ambient temperature (20–25°C) is acceptable, but prolonged storage >6 months requires refrigeration (2–8°C) to inhibit decomposition. Monitor for discoloration (yellowing indicates degradation) .
Q. Advanced: How does DCAC form in situ during metabolic studies of chlorinated solvents?
DCAC arises via cytochrome P450-mediated oxidation of TCE in hepatic microsomes. Quantify using GC-MS headspace analysis with deuterated internal standards. In vitro models (e.g., rat hepatocytes) show dose-dependent DCAC adducts with glutathione, validating its role in TCE-induced toxicity .
Properties
IUPAC Name |
2,2-dichloroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCMZVIWNDFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O, Array | |
Record name | DICHLOROACETYL CHLORIDE | |
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Record name | 2,2-DICHLOROACETYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6024965 | |
Record name | Dichloroacetyl chloride | |
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Molecular Weight |
147.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151 °F Boiling point 107-108 °F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Liquid with a penetrating odor; [HSDB], COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR. | |
Record name | DICHLOROACETYL CHLORIDE | |
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Record name | Acetyl chloride, 2,2-dichloro- | |
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Boiling Point |
225 to 226 °F at 760 mmHg (NTP, 1992), 107-108 °C @ 760 MM HG, 107-108 °C | |
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Record name | DICHLOROACETYL CHLORIDE | |
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Flash Point |
151 °F (NTP, 1992), 66 °C, 151 °F, 66 °C | |
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Solubility |
Decomposes (NTP, 1992), SOL IN ETHER, Solubility in water: decomposes | |
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Density |
1.5315 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.5315 @ 16 °C/4 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
154 mmHg at 77 °F (NTP, 1992), 23.0 [mmHg], Vapor pressure, kPa at 20 °C: 3.1 | |
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Record name | Dichloroacetyl chloride | |
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Color/Form |
LIQUID | |
CAS No. |
79-36-7 | |
Record name | DICHLOROACETYL CHLORIDE | |
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Record name | Dichloroacetyl chloride | |
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Record name | Dichloroacetyl chloride | |
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Record name | Dichloroacetyl chloride | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/dichloroacetyl-chloride-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Acetyl chloride, 2,2-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52O60099FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DICHLOROACETYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2-DICHLOROACETYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.